molecular formula C23H31NO2 B13911433 Dibenzyl-[trans-4-(2-methoxy-ethoxy)-cyclohexyl]-amine

Dibenzyl-[trans-4-(2-methoxy-ethoxy)-cyclohexyl]-amine

Cat. No.: B13911433
M. Wt: 353.5 g/mol
InChI Key: XVMNBZCDEXAKER-UHFFFAOYSA-N
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Description

Dibenzyl-[trans-4-(2-methoxy-ethoxy)-cyclohexyl]-amine: is an organic compound that features a cyclohexyl ring substituted with a dibenzylamine group and a 2-methoxy-ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dibenzyl-[trans-4-(2-methoxy-ethoxy)-cyclohexyl]-amine typically involves the reaction of trans-4-(2-methoxy-ethoxy)-cyclohexylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Dibenzyl-[trans-4-(2-methoxy-ethoxy)-cyclohexyl]-amine can undergo oxidation reactions, where the amine group is converted to a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to form secondary or primary amines, depending on the reducing agent used.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitro derivatives or other oxidized products.

    Reduction: Formation of secondary or primary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry: Dibenzyl-[trans-4-(2-methoxy-ethoxy)-cyclohexyl]-amine is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its ability to bind to specific receptors makes it valuable in the development of new drugs and therapeutic agents.

Medicine: The compound’s potential medicinal properties are being explored, particularly in the development of new pharmaceuticals. Its structure allows for modifications that can enhance its efficacy and reduce side effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of Dibenzyl-[trans-4-(2-methoxy-ethoxy)-cyclohexyl]-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

    Dibenzylamine: A simpler analogue with similar reactivity but lacking the cyclohexyl and methoxy-ethoxy groups.

    Cyclohexylamine: Another related compound that lacks the benzyl groups but shares the cyclohexylamine core.

Uniqueness: Dibenzyl-[trans-4-(2-methoxy-ethoxy)-cyclohexyl]-amine is unique due to its combination of a cyclohexyl ring, dibenzylamine group, and 2-methoxy-ethoxy group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogues.

Properties

Molecular Formula

C23H31NO2

Molecular Weight

353.5 g/mol

IUPAC Name

N,N-dibenzyl-4-(2-methoxyethoxy)cyclohexan-1-amine

InChI

InChI=1S/C23H31NO2/c1-25-16-17-26-23-14-12-22(13-15-23)24(18-20-8-4-2-5-9-20)19-21-10-6-3-7-11-21/h2-11,22-23H,12-19H2,1H3

InChI Key

XVMNBZCDEXAKER-UHFFFAOYSA-N

Canonical SMILES

COCCOC1CCC(CC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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